2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
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Overview
Description
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position and an acetic acid moiety at the 3rd position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been studied for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the following steps:
Etherification and Dehydrative Cyclization: o-hydroxyacetophenones are subjected to etherification followed by dehydrative cyclization under basic conditions to form the benzofuran ring.
Dehydrative Cyclization of o-hydroxybenzyl Ketones: Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Transition-Metal Catalysis: The cyclization of aryl acetylenes using transition-metal catalysis is also a viable method for synthesizing benzofuran derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group in the acetic acid moiety to alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the acetic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound used for its biological activities.
Uniqueness
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 7th position and the acetic acid moiety at the 3rd position differentiates it from other benzofuran derivatives and contributes to its specific activities and applications .
Properties
IUPAC Name |
2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,6,11H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXTYXZCMOXIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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